1-[(2-methylbenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-methylbenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactions are typically conducted in batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methanesulfonyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methanesulfonyl and carboxamide groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N2O3S/c1-16-7-5-6-8-18(16)15-26(24,25)22-13-11-17(12-14-22)20(23)21-19-9-3-2-4-10-19/h2-10,17H,11-15H2,1H3,(H,21,23) |
InChI Key |
VAACGOGIPXWYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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